molecular formula C19H19N3O4S B2416272 4-ethoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 1448053-63-1

4-ethoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2416272
CAS RN: 1448053-63-1
M. Wt: 385.44
InChI Key: SJGHELKNIHXABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Cardiovascular Applications

  • Prevention of Cerebral Vasospasm : A study investigated the effectiveness of endothelin receptor antagonists, including compounds structurally related to the given compound, in preventing subarachnoid hemorrhage-induced cerebral vasospasm (M. Zuccarello et al., 1996).

Cancer Treatment

  • Photodynamic Therapy for Cancer : New benzenesulfonamide derivative groups containing Schiff base were synthesized, showing potential as Type II photosensitizers for cancer treatment in photodynamic therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
  • Antiproliferative Activity : Synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives exhibited potent antiproliferative activity against various cancer cell lines (Somayeh Motavallizadeh et al., 2014).

Molecular and Crystal Structure Studies

  • Crystal Structure Analyses : Studies on arylsulfonamide para-alkoxychalcone hybrids and their molecular conformations and crystal packing highlighted the significance of the methylene group (M. R. D. de Castro et al., 2013).
  • Crystal Structure and Hirshfeld Surface Analyses : Research on compounds like 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one provided insights into their crystal structures and intermolecular interactions (S. Dadou et al., 2019).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the ethoxy, methyl, and benzenesulfonamide groups in the molecule .

Cellular Effects

It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

The effects of 4-ethoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide at different dosages in animal models have not been reported. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

4-ethoxy-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-3-26-14-8-10-15(11-9-14)27(24,25)21-18-7-5-4-6-16(18)17-12-13-19(23)22(2)20-17/h4-13,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGHELKNIHXABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.